molecular formula C16H14O4 B13841719 Ethyl 4-(4-formylphenoxy)benzoate

Ethyl 4-(4-formylphenoxy)benzoate

Cat. No.: B13841719
M. Wt: 270.28 g/mol
InChI Key: ZZGGGJQZRQBXSV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formylphenoxy)benzoate is an aromatic ester characterized by a central benzoate group substituted with a phenoxy moiety bearing a formyl (–CHO) group at the para position. Its IUPAC name is ethyl 4-[2-(4-formylphenoxy)acetamido]benzoate, and it is frequently utilized in organic synthesis and materials science due to its reactive aldehyde functionality, which enables further derivatization . The compound’s structure combines the ester’s stability with the formyl group’s electrophilic reactivity, making it valuable in crosslinking reactions and polymer chemistry.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 4-(4-formylphenoxy)benzoate

InChI

InChI=1S/C16H14O4/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-11H,2H2,1H3

InChI Key

ZZGGGJQZRQBXSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-formylphenoxy)benzoate typically involves the esterification of 4-(4-formylphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from a suitable solvent such as acetone .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 4-(4-formylphenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-formylphenoxy)benzoate depends on its specific application. In the context of local anesthetics, the compound may act by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Methods References
Ethyl 4-(4-formylphenoxy)benzoate 4-formylphenoxy, ethyl ester C₁₆H₁₄O₅ 286.28 Crosslinking agent, intermediate in drug synthesis (Williamson etherification)
Ethyl 4-(dimethylamino)benzoate Dimethylamino (–N(CH₃)₂), ethyl ester C₁₁H₁₅NO₂ 193.24 Co-initiator in resin cements (higher degree of conversion than methacrylate analogs)
2-(4-Formylphenoxy)ethyl benzoate (3at) 4-formylphenoxy, ethyl benzoate C₁₆H₁₄O₄ 270.28 Intermediate for liquid crystals (silica gel chromatography purification)
Ethyl 4-[(4-bromophenoxy)methyl]benzoate 4-bromophenoxy, methylene linker, ethyl ester C₁₆H₁₅BrO₃ 335.19 Photoresist materials (commercial synthesis)
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate 4-formyl-2-methoxyphenoxy, butanoate chain C₁₄H₁₈O₅ 278.29 Polymer additives (GHS-compliant synthesis)

Physical and Chemical Properties

  • Solubility: this compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and aromatic groups .
  • Thermal Stability: Analogs like 2-(4-Formylphenoxy)ethyl benzoate decompose above 200°C, typical for aromatic esters .

Research Findings and Key Observations

Resin Performance: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving 85% conversion efficiency due to better amine reactivity .

Synthetic Yields: Williamson etherification of formylphenol derivatives yields 70–77% product purity, as seen in 2-(4-Formylphenoxy)ethyl benzoate synthesis .

Computational Insights : Density functional theory (DFT) studies highlight that para-substituted formyl groups enhance intramolecular charge transfer, critical for NLO materials .

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